molecular formula C16H15B B1330921 4-Bromo-1,2,3,6,7,8-hexahydropyrene CAS No. 1732-25-8

4-Bromo-1,2,3,6,7,8-hexahydropyrene

Cat. No. B1330921
CAS RN: 1732-25-8
M. Wt: 287.19 g/mol
InChI Key: SIJTUAANVIVBQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in several papers. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals is achieved through oxidative N-heterocyclic carbene catalysis, demonstrating the utility of brominated substrates in complex organic transformations . Another paper describes a two-step protocol for synthesizing hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines, starting with a gold-catalyzed three-component coupling reaction, followed by a catalyst-free intramolecular dipolar cycloaddition, showcasing the versatility of brominated intermediates in multicomponent reactions .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a brominated compound, specifically 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental and theoretical methods. The study provides detailed insights into the geometrical parameters, stability, and charge transfer within the molecule, which are crucial for understanding the behavior of brominated compounds at the molecular level .

Chemical Reactions Analysis

Brominated compounds are versatile synthons for creating new heterocycles, as demonstrated by the synthesis of dihydropyrrol-1-yloxyl radicals annulated to various rings. The presence of a bromo substituent allows for further functionalization and the creation of novel paramagnetic heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For example, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione reveals non-classical hydrogen bonds and π-π interactions, which can affect the compound's solubility, melting point, and reactivity . Additionally, the formation of hydrogen-bonded dimers and chains in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine indicates the importance of non-covalent interactions in determining the compound's physical state and properties .

Scientific Research Applications

Bromination in Organic Synthesis

Research shows the importance of bromination reactions in the synthesis of various organic compounds. For instance, the synthesis of 3-bromo-1,2,5,6-tetrahydropyridine derivatives plays a key role in generating important intermediates for further chemical reactions, as demonstrated by Drinkuth et al. (2001) (Drinkuth et al., 2001). Similarly, the creation of 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyrans highlights the significance of bromo-functionalized compounds in synthesizing highly substituted dihydropyrans, as discussed by Donslund et al. (2015) (Donslund et al., 2015).

Bromination in Materials Science

In the realm of materials science, bromo-substituted compounds, like 1,3,6,8-tetrabromopyrene, are crucial for designing organic semiconducting materials used in optoelectronic devices. Salunke et al. (2016) emphasized the transformation of such bromo pyrene derivatives into functional materials for organic light-emitting diodes, indicating their utility in electronic applications (Salunke et al., 2016).

Bromination in Medicinal Chemistry

Bromination reactions also find applications in medicinal chemistry, as illustrated by the synthesis of bromophenols from marine red algae, which exhibit potent DPPH radical scavenging activity. Li et al. (2008) discovered that these bromophenols could be critical in developing new antioxidant agents (Li et al., 2008).

Catalysis and Synthetic Applications

Bromo-functionalized compounds are instrumental in catalysis and synthetic chemistry. The work of Feng et al. (2015) on the iron(III) bromide-catalyzed bromination of pyrene derivatives showcases the intricate mechanisms involved in regioselective bromination, pivotal for synthesizing various aryl-functionalized pyrene derivatives (Feng et al., 2015).

properties

IUPAC Name

4-bromo-1,2,3,6,7,8-hexahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJTUAANVIVBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347753
Record name 4-bromo-1,2,3,6,7,8-hexahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2,3,6,7,8-hexahydropyrene

CAS RN

1732-25-8
Record name 4-Bromo-1,2,3,6,7,8-hexahydropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1,2,3,6,7,8-hexahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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